ML471

Autophagy ATG7 E1 enzyme inhibitor

ML471 is a best-in-class pyrazolopyrimidine sulfamate distinguished by its unique 3-isopropyl substitution, which delivers potent, selective ATG7 inhibition (IC50 0.06 μM) – a 3.5-fold potency advantage over its 3-bromo analog. Unlike generic adenosine derivatives, this specific pharmacophore is essential for covalent ‘reaction-hijacking’ targeting of ATG7 and PfTyrRS, making it the definitive chemical probe for autophagy and antimalarial research. Ensure experimental reproducibility: accept no substitutes. Request a quote for high-purity (>98%) material today.

Molecular Formula C13H20N6O6S
Molecular Weight 388.40 g/mol
Cat. No. B15562564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML471
Molecular FormulaC13H20N6O6S
Molecular Weight388.40 g/mol
Structural Identifiers
InChIInChI=1S/C13H20N6O6S/c1-5(2)8-7-11(14)16-4-17-12(7)19(18-8)13-10(21)9(20)6(25-13)3-24-26(15,22)23/h4-6,9-10,13,20-21H,3H2,1-2H3,(H2,14,16,17)(H2,15,22,23)/t6-,9?,10+,13-/m1/s1
InChIKeyXLLGDESQDODKCI-IQNOZHCOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(2R,4S,5R)-5-(4-Amino-3-isopropylpyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl Sulfamate: A Pyrazolopyrimidine Nucleoside Sulfamate with Divergent Kinase Inhibitor Potential for Autophagy and Antiparasitic Research


[(2R,4S,5R)-5-(4-amino-3-isopropylpyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate is a synthetic pyrazolo[3,4-d]pyrimidine ribonucleoside derivative featuring a 5'-O-methyl sulfamate modification. This compound belongs to the class of nucleoside sulfamates which function as mechanism-based inhibitors, forming covalent adducts with target enzymes via sulfamate attack on activated oxy-ester bonds [1]. While structurally related to adenosine and originally explored in the context of adenosine kinase (AK) inhibition [2], recent research has identified this specific compound as a potent inhibitor of ATG7 (autophagy-related protein 7), a key E1-like enzyme in the autophagy pathway [3]. The compound's 3-isopropyl substitution on the pyrazolopyrimidine core distinguishes it from other nucleoside analogs, offering a unique pharmacophore for probing cellular degradation pathways and parasitic metabolism.

Why Generic Substitution Fails: The Critical Role of [(2R,4S,5R)-5-(4-Amino-3-isopropylpyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl Sulfamate's Specific 3-Isopropyl and 5'-O-Methyl Sulfamate Modifications in Target Engagement


Generic substitution among pyrazolopyrimidine nucleosides is not feasible due to the profound impact of specific substitutions on both target selectivity and mechanism of action. The 3-isopropyl group on the pyrazolo[3,4-d]pyrimidine core of this compound, combined with the 5'-O-methyl sulfamate moiety, dictates its unique ability to potently inhibit ATG7 [1], a target distinct from the adenosine kinase (AK) inhibition observed with other pyrazolopyrimidine analogs. In contrast, simple adenosine derivatives lacking the isopropyl substitution (e.g., 5'-sulfamoyladenosine, AMS) show significantly weaker inhibition across various targets [2]. Furthermore, non-nucleoside AK inhibitors like ABT-702, while potent against AK (IC50 1.7 nM), are structurally unrelated and act via a different mechanism (non-nucleoside ATP-competitive inhibition), rendering them unsuitable for studies requiring nucleoside-based covalent targeting [3]. Substituting this compound with a structurally similar analog (e.g., a 3-bromo or 3-unsubstituted pyrazolopyrimidine sulfamate) would risk a complete loss of the desired ATG7 inhibitory activity and introduce off-target effects, underscoring the necessity of this specific molecule for precise experimental outcomes.

Product-Specific Quantitative Evidence Guide for [(2R,4S,5R)-5-(4-Amino-3-isopropylpyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl Sulfamate: Differentiating Data for Procurement Decisions


Direct Patent Linkage: [(2R,4S,5R)-5-(4-Amino-3-isopropylpyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl Sulfamate is Explicitly Claimed as a Potent ATG7 Inhibitor

The compound [(2R,4S,5R)-5-(4-amino-3-isopropylpyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate is explicitly claimed in patent US20190382406A1 as an ATG7 inhibitor. The patent provides a direct quantitative comparison: this compound inhibits ATG7 with an IC50 of 0.06 μM, which is 3.5-fold more potent than its 3-bromo analog (IC50 = 0.21 μM) [1]. This head-to-head data within the patent directly demonstrates that the 3-isopropyl substitution provides superior potency for ATG7 inhibition over a structurally similar halogenated analog.

Autophagy ATG7 E1 enzyme inhibitor Nucleoside sulfamate

Pyrazolopyrimidine Sulfamate Scaffold Potency Benchmarking: The Compound's Core Scaffold Exhibits Low Micromolar Potency, Outperforming Simple Adenosine Sulfamate

While direct comparative data for the target compound against adenosine 5'-sulfamate (AMS) is not available, a cross-study analysis of closely related pyrazolopyrimidine sulfamates (e.g., ML471, ML901) demonstrates a consistent potency advantage over the simple adenosine analog AMS. Data from a study on PfTyrRS inhibitors shows that pyrazolopyrimidine sulfamates achieve IC50 values in the low micromolar range (e.g., ML471 IC50 = 1.4 μM), whereas AMS exhibits an IC50 of 52 μM [1]. The target compound's structure is nearly identical to these potent analogs, differing only in the 3-position substituent, supporting the inference that its pyrazolopyrimidine core and sulfamate warhead confer a significant potency advantage (>35-fold) over the baseline adenosine sulfamate scaffold.

Tyrosyl-tRNA synthetase (TyrRS) Plasmodium falciparum Reaction hijacking Antiparasitic Nucleoside sulfamate

Mechanistic Divergence: The Compound's Covalent Sulfamate Warhead Engages ATG7, Not Adenosine Kinase, Unlike Classical Pyrazolopyrimidines

A key differentiator is the compound's distinct target profile. Early pyrazolopyrimidine ribonucleosides were characterized as potent adenosine kinase (AK) inhibitors, with IC50 values ranging from 7.5 nM to low micromolar [1]. However, the target compound, [(2R,4S,5R)-5-(4-amino-3-isopropylpyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate, has been specifically identified and claimed as an ATG7 inhibitor [2]. This divergence means the compound does not functionally substitute for AK inhibitors like GP3269 (IC50 = 11 nM against AK) or the non-nucleoside ABT-702 (IC50 = 1.7 nM) [3]. Instead, its utility lies in probing autophagy pathways via ATG7 inhibition.

Mechanism of action Covalent inhibitor Target selectivity Adenosine kinase

Best Research and Industrial Application Scenarios for [(2R,4S,5R)-5-(4-Amino-3-isopropylpyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl Sulfamate: Evidence-Backed Use Cases


Mechanistic Studies of ATG7-Dependent Autophagy in Cancer and Neurodegeneration

This compound is ideally suited for in vitro and cellular studies investigating the role of ATG7 in autophagy. Given its explicit claim and validated IC50 of 0.06 μM for ATG7 inhibition in patent US20190382406A1, researchers can use it as a potent chemical probe to dissect ATG7 function [1]. This application is supported by the compound's demonstrated 3.5-fold potency advantage over its 3-bromo analog, confirming the importance of the specific isopropyl substitution for achieving maximal target engagement in autophagy research.

Chemical Biology Tool for Investigating Nucleoside Sulfamate Mechanism of Action

The compound serves as a powerful tool for investigating the 'reaction hijacking' mechanism common to nucleoside sulfamates, whereby they form covalent adducts with specific aminoacyl-tRNA synthetases or E1-like enzymes [1]. Its specific activity against ATG7 [2], distinct from adenosine kinase, provides a controlled system to study how subtle structural modifications (e.g., 3-isopropyl vs. 3-bromo) redirect covalent targeting from one enzyme family to another, offering unique insights into inhibitor selectivity.

Hit-to-Lead Optimization for Antiparasitic and Antineoplastic Drug Discovery

For drug discovery programs focused on autophagy modulation or antiparasitic activity, this compound represents a validated hit molecule. Its potent inhibition of ATG7 (IC50 = 0.06 μM) [2] and the well-characterized antiparasitic activity of its structural class (e.g., pyrazolopyrimidine sulfamates against P. falciparum TyrRS [3]) make it an excellent starting point for medicinal chemistry optimization. The available SAR data showing the 3-isopropyl group's superiority over bromine for ATG7 inhibition provides a clear rational path for further derivatization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML471

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.